molecular formula C12H10N2O4 B12893690 N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-33-2

N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12893690
CAS No.: 61643-33-2
M. Wt: 246.22 g/mol
InChI Key: HHEMKQQXMOSUHA-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and an isoxazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This leads to mitotic blockade and subsequent cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and an isoxazole ring, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .

Properties

CAS No.

61643-33-2

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H10N2O4/c1-7-9(5-13-18-7)12(15)14-8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,14,15)

InChI Key

HHEMKQQXMOSUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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